Thiotepa

Catalog No.
S545258
CAS No.
52-24-4
M.F
C6H12N3PS
M. Wt
189.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiotepa

CAS Number

52-24-4

Product Name

Thiotepa

IUPAC Name

tris(aziridin-1-yl)-sulfanylidene-λ5-phosphane

Molecular Formula

C6H12N3PS

Molecular Weight

189.22 g/mol

InChI

InChI=1S/C6H12N3PS/c11-10(7-1-2-7,8-3-4-8)9-5-6-9/h1-6H2

InChI Key

FOCVUCIESVLUNU-UHFFFAOYSA-N

SMILES

C1CN1P(=S)(N2CC2)N3CC3

Solubility

28.4 [ug/mL] (The mean of the results at pH 7.4)
19 g/100 mL at 77 °F (NTP, 1992)
In water, 19 g/100 mL at 25 °C
Freely soluble in alcohol, ether, chloroform; soluble in benzene

Synonyms

AI3 24916; AI324916; AI3-24916; NSC-6396; NSC 6396; NSC6396; Girostan; thiophosphamide; thiophosphoramide; triethylene thiophosphoramide. US brand names: Girostan; STEPA; TESPA; Thiofozil; Thioplex; Tifosyl. Foreign brand names: Ledertepa; Onco Tiotepa; Oncotiotepa; Tespamin; Tespamine; Thiotef; TioTEF; Abbreviation: TSPA. Code name: WR 45312; WR45312; WR45312.

Canonical SMILES

C1CN1P(=S)(N2CC2)N3CC3

Description

The exact mass of the compound Thiotepa is 189.04895 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 19 g/100 ml at 77° f (ntp, 1992)190000 mg/l (at 25 °c)1.00 min water, 19 g/100 ml at 25 °cfreely soluble in alcohol, ether, chloroform; soluble in benzene>28.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758455. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Phosphoramides. It belongs to the ontological category of aziridines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Anti-cancer Research

Thiotepa has a long history of being investigated as a potential cancer chemotherapeutic agent. Its mechanism of action involves alkylating DNA, which disrupts cell division and can lead to cell death in cancer cells []. Research has explored its effectiveness against various leukemias, including acute lymphoblastic leukemia (ALL) []. Studies have also investigated its use in high-dose conditioning regimens before stem cell transplantation for leukemia treatment [].

However, due to its severe side effects, thiotepa is not a first-line treatment for most cancers. Current research focuses on its potential use in combination with other therapies or for specific patient populations, such as those who are not eligible for more intensive treatments [].

Cell Biology Research

Thiotepa's ability to disrupt cell division makes it a valuable tool in cell biology research. Scientists can utilize thiotepa to:

  • Arrest cell cycle progression: This allows researchers to study specific stages of the cell cycle and the proteins involved in those stages.
  • Induce cell death: Thiotepa can be used to study programmed cell death (apoptosis) pathways and how different factors influence cell survival.

Thiotepa is a synthetic compound classified as an alkylating agent, primarily used in the treatment of various malignancies, including breast cancer, ovarian cancer, and bladder cancer. It is a derivative of nitrogen mustard and acts by forming covalent bonds with DNA, leading to cross-linking of DNA strands, which inhibits DNA replication and ultimately results in cell death. The compound appears as a white crystalline solid and is soluble in organic solvents like ethanol and diethyl ether but has limited solubility in water .

Thiotepa acts as an alkylating agent. It alkylates (adds an alkyl group) to the DNA bases in cancer cells, disrupting their structure and interfering with DNA replication. This ultimately leads to cell death [, ].

Toxicity

Thiotepa is a highly toxic compound and can cause severe side effects like bone marrow suppression, nausea, vomiting, and hair loss [].

Other Hazards

Thiotepa is considered a hazardous material due to its toxicity. It should be handled with appropriate personal protective equipment and disposed of according to safety regulations [].

  • Alkylation of DNA: Thiotepa reacts with the guanine base of DNA at the N7 position, forming stable adducts that prevent DNA uncoiling necessary for replication .
  • Formation of Ethylenimine Radical: The mechanism involves the formation of a highly reactive ethylenimine radical, which facilitates cross-linking between DNA strands .
  • Metabolism: Thiotepa is metabolized in the liver to its active form, triethylenephosphoramide (TEPA), primarily via cytochrome P450 enzymes CYP3A4 and CYP2B6 .

Thiotepa exhibits significant biological activity as an antineoplastic agent. It has been shown to induce mutations and chromosomal aberrations in various model organisms, including Drosophila melanogaster and Vicia faba. In vitro studies demonstrate its ability to induce sister chromatid exchanges and unscheduled DNA synthesis in human lymphocytes . Additionally, thiotepa possesses immunosuppressive properties, making it useful in preventing graft rejection during stem cell transplantation .

Thiotepa can be synthesized through several methods:

  • Addition Reactions: One method involves the addition of trichlorophosphine sulfide to aziridine in the presence of triethylamine .
  • Phosphorylation: Another synthesis route includes the reaction of aziridine with phosphorus oxychloride .
  • Stability Considerations: The compound is sensitive to heat and acidic conditions; it polymerizes at temperatures above 8°C and becomes inactive under acidic pH conditions .

Thiotepa is utilized primarily in oncology for:

  • Cancer Treatment: Effective against breast, ovarian, and bladder cancers.
  • Stem Cell Transplantation: Used as part of conditioning regimens to prevent graft rejection.
  • Management of Malignant Effusions: Helps treat fluid accumulation due to malignancy .

Thiotepa interacts with various medications through metabolic pathways:

  • Cytochrome P450 Interactions: It is known to inhibit CYP2B6 and may increase plasma concentrations of drugs metabolized by this enzyme, such as cyclophosphamide and tamoxifen .
  • Drug Interactions: Co-administration with other alkylating agents or immunosuppressants can lead to increased toxicity, necessitating careful monitoring during concurrent use .
  • Adverse Effects: Common side effects include myelosuppression, nausea, vomiting, and potential long-term effects such as secondary malignancies due to its mutagenic properties .

Thiotepa shares similarities with several other alkylating agents but is unique in its specific chemical structure and biological activity. Here are some comparable compounds:

Compound NameChemical StructureKey Differences
CyclophosphamideA phosphoramide with a different mechanismMore widely used; less severe side effects
MelphalanAn aromatic nitrogen mustardPrimarily used for multiple myeloma
IfosfamideA derivative of cyclophosphamideMore potent but has different toxicity profile
BusulfanAlkyl sulfonateMainly used for conditioning before transplants
DacarbazineA triazene derivativeDifferent mechanism; less mutagenic

Thiotepa's unique action involves direct cross-linking of DNA without being cell cycle phase-specific, distinguishing it from other agents that may act more selectively during specific phases of cell division .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Tris(aziridinyl)phosphine sulfide is an odorless white crystalline solid. (NTP, 1992)
White odorless solid; [CAMEO]
Solid

Color/Form

Crystals from pentane or ether
Fine, white, crystalline flakes

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Exact Mass

189.04895557 g/mol

Monoisotopic Mass

189.04895557 g/mol

Boiling Point

Decomposes at 282 °F (NTP, 1992)
272 °F (decomposes)

Heavy Atom Count

11

LogP

0.53
0.53 (LogP)
log Kow = 0.53

Odor

Faint odor

Decomposition

When heated to decomposition if emits very toxic fumes of POx, SOx, and NOx.

Appearance

Solid powder

Melting Point

124.7 °F (NTP, 1992)
51.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

905Z5W3GKH

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (98.04%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (19.61%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (19.61%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (19.61%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H340 (25.49%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H360 (21.57%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Thiotepa is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

ThioTEPA is used a as conditioning treatment prior to allogeneic or autologous haematopoietic progenitor cell transplantation (HPCT) in haematological diseases in adult and paediatric patients. Also, when high dose chemotherapy with HPCT support it is appropriate for the treatment of solid tumours in adult and paediatric patients.
Thiotepa Riemser is indicated, in combination with other chemotherapy medicinal products: with or without total body irradiation (TBI), as conditioning treatment prior to allogeneic or autologous haematopoietic progenitor cell transplantation (HPCT) in haematological diseases in adult and paediatric patients; when high dose chemotherapy with HPCT support is appropriate for the treatment of solid tumours in adult and paediatric patients. Thiotepa Riemser is indicated, in combination with other chemotherapy medicinal products: with or without total body irradiation (TBI), as conditioning treatment prior to allogeneic or autologous haematopoietic progenitor cell transplantation (HPCT) in haematological diseases in adult and paediatric patients; when high dose chemotherapy with HPCT support is appropriate for the treatment of solid tumours in adult and paediatric patients
In combination with other chemotherapy medicinal products: with or without total body irradiation (TBI), as conditioning treatment prior to allogeneic or autologous haematopoietic progenitor cell transplantation (HPCT) in haematological diseases in adult and paediatric patients; when high dose chemotherapy with HPCT support is appropriate for the treatment of solid tumours in adult and paediatric patients. " . It is proposed that Tepadina must be prescribed by physicians experienced in conditioning treatment prior to haematopoietic progenitor cell transplantation.

Livertox Summary

Thiotepa is an intravenously or locally applied alkylating agent which is currently used in the therapy of breast, ovarian and bladder cancer. Thiotepa therapy has been associated with low rates of serum enzyme elevations during therapy and rare instances of acute, clinically apparent injury.

Drug Classes

Antineoplastic Agents, Alkylating Agents

NCI Cancer Drugs

Drug: Thiotepa
FDA Approval: Yes
Thiotepa is approved to treat: Bladder cancer.
Breast cancer.
Malignant pleural effusion , malignant pericardial effusion , and malignant peritoneal effusion.
Ovarian cancer.
Thiotepa is also being studied in the treatment of other types of cancer and as part of a regimen to prepare patients for bone marrow and stem cell transplants.

Therapeutic Uses

Antineoplastic Agents, Alkylating; Myeloablative Agonists
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Thio-tepa is included in the database.
Thiotepa for Injection, USP has been tried with varying results in the palliation of a wide variety of neoplastic diseases. However, the most consistent results have been seen in the following tumors: 1. Adenocarcinoma of the breast. 2. Adenocarcinoma of the ovary. 3. For controlling intracavitary effusions secondary to diffuse or localized neoplastic diseases of various serosal cavities. 4. For the treatment of superficial papillary carcinoma of the urinary bladder. While now largely superseded by other treatments, thiotepa has been effective against other lymphomas, such as lymphosarcoma and Hodgkin's disease. /Included in US product label/
Thiotepa has been used as an ophthalmic instillation to prevent the recurrence of pterygium following surgical excision; however, postoperative beta-irradiation is generally preferred as preventive therapy because it results in a low incidence of recurrence and is relatively easy to administer. Many clinicians recommend that the use of thiotepa be limited to the management of pterygium which recurs following postoperative beta-irradiation. /NOT included in US product label/
For more Therapeutic Uses (Complete) data for Thiotepa (6 total), please visit the HSDB record page.

Pharmacology

The unstable nitrogen-carbon groups alkylate with DNA causing irrepairable DNA damage. They stop tumor growth by crosslinking guanine nucleobases in DNA double-helix strands, directly attacking DNA. This makes the strands unable to uncoil and separate. As this is necessary in DNA replication, the cells can no longer divide. These drugs act nonspecifically.
Thiotepa is a polyfunctional, organophosphorus alkylating agent and a stable derivative of N,N',N''-triethylenephosphoramide (TEPA), with antineoplastic activity. Upon administration, thiotepa is converted into highly reactive ethylenimine groups, which covalently bind to nucleophilic groups in DNA and demonstrate a preference for the N7 position of guanine bases. This induces crosslinking of alkylated guanine bases in double-stranded DNA, interferes with both DNA replication and cell division, and results in both the induction of apoptosis and the inhibition of cell growth.

MeSH Pharmacological Classification

Antineoplastic Agents, Alkylating

ATC Code

L01AC01
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01A - Alkylating agents
L01AC - Ethylene imines
L01AC01 - Thiotepa

Mechanism of Action

The alkyl group is attached to the guanine base of DNA, at the number 7 nitrogen atom of the imidazole ring. They stop tumor growth by crosslinking guanine nucleobases in DNA double-helix strands, directly attacking DNA. This makes the strands unable to uncoil and separate. As this is necessary in DNA replication, the cells can no longer divide. These drugs act nonspecifically.
Thiotepa is a cytotoxic agent of the polyfunctional type, related chemically and pharmacologically to nitrogen mustard. The radiomimetic action of thiotepa is believed to occur through the release of ethylenimine radicals which, like irradiation, disrupt the bonds of DNA. One of the principal bond disruptions is initiated by alkylation of guanine at the N-7 position, which severs the linkage between the purine base and the sugar and liberates alkylated guanines.
The megakaryocytopoiesis in rats was studied following a single dose of thio-tepa to determine the mechanisms for the thrombocytopenia and subsequent recovery. The blood platelet number, platelet production (measured by (35)S incorporation into platelets), mean platelet volume, and the number and DNA content of bone marrow megakaryocytes were observed. The blood platelet counts, platelet production, and total megakaryocytes number decreased to low values following the administration of thio-tepa, and stayed low until regeneration started around day 10. The mean platelet volume increased from the normal 6.6 fL to 7.8 fL during the early regeneration days 8-14. The megakaryocytes were divided into four ploidy classes: 2N-4N, 8N, 16N, and 32N-64N. The number of megakaryocytes within all ploidy classes decreased to nearly zero within four days after the injection of thio-tepa. The regeneratin started around day 10 with increasing numbers of 2N-4N and 8N megakaryocytes, while the number of 16N and 32N-64N megakaryocytes increased more than four days later. It is concluded that decreased or blocked influx or progenitor cells into the megakaryocytes compartment is the main reason for thrombocytopenia after exposure to thio-tepa.

Vapor Pressure

0.00845 [mmHg]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

52-24-4

Absorption Distribution and Excretion

Urinary excretion of 14C-labeled thiotepa and metabolites in a 34-year old patient with metastatic carcinoma of the cecum who received a dose of 0.3 mg/kg intravenously was 63%.
446 +/- 63 mL/min [female patients (45 to 84 years) with advanced stage ovarian cancer receiving 60 mg and 80 mg thiotepa by intravenous infusion on subsequent courses given at 4-week intervals]
In man, 50% of injection of (14)C-thiotepa either iv or locally into tumor was excreted in the first 6 hr and by 48 hr only low levels persisted. Absorption of orally administered dose of (14)C-thiotepa was variable: less than 1% of injected dose was recovered as unchanged drug in the urine.
... Five min after intravenous or intraarterial injection of labelled thiotepa in Sprague-Dawley rats, slightly higher levels of radioactivity were found in plasma, heart, kidneys and lungs, compared to other organs; 94-98% of radioactivity administered intravenously was excreted in urine within 8.5 hr. Most of the urinary radioactivity was associated with unchanged thiotepa; tris(l-azridinyl)phosphine oxide (tepa) was responsible for about 30% of the radioactivity.
One hour after intraperitoneal injection of thiotepa at 9.3 mg/kg bw into Sprague-Dawley rats, radioactivity was found in plasma (5.4%), peritoneal fluid (26%), urine (1.9%), kidney (0.7%), liver (3.8%), lung (0.6%) and muscle (25.9%).
In patients with normal renal function, thiotepa, triethylenephosphoramide (TEPA), and unidentified metabolites with alkylating activity are excreted in urine. Urinary excretion of thiotepa, TEPA, and unidentified metabolites with alkylating activity is about 0.1-1.5, 4, and 13-24% of the dose, respectively, within the first 24-48 hours; urinary excretion of the parent drug is complete within the first 6-8 hours. Fecal excretion of the drug and its metabolites has not been studied. Following IV administration of high doses of thiotepa, the drug apparently is excreted in sweat to an appreciable extent.
For more Absorption, Distribution and Excretion (Complete) data for Thiotepa (14 total), please visit the HSDB record page.

Metabolism Metabolites

The major urinary metabolite in rats, rabbits and dogs following a single intravenous injection of (32)P-thiotepa was tepa, which is also an alkylating agent. Most of the radioactivity in mouse urine, however, was rccovered as inorganic phosphate.
... Five min after intravenous or intraarterial injection of labelled thiotepa in Sprague-Dawley rats, slightly higher levels of radioactivity were found in plasma, heart, kidneys and lungs, compared to other organs; 94-98% of radioactivity administered intravenously was excreted in urine within 8.5 hr. Most of the urinary radioactivity was associated with unchanged thiotepa; tris(l-azridinyl)phosphine oxide (tepa) was responsible for about 30% of the radioactivity.
In mice, thiotepa is rapidly metabolized to tris (1-aziridinyl)phosphine oxide (tepa): with 30 minutes only tepa and inorganic phosphate were detected in the urine and plasma. The mouse is exceptional in its ability to degrade the drug completely to inorganic phosphate.
Thiotepa appears to be extensively metabolized in the liver by the cytochrome P-450 microsomal enzyme system, principally via oxidative desulfuration to a triethylenephosphoramide (TEPA). Although TEPA is the only metabolite detected and identified in plasma, there is evidence that other unidentified metabolites also are formed. Following rapid IV injection of thiotepa in adults with normal renal and hepatic function, plasma concentrations of the drug appear to decline in a biphasic manner with a half-life of approximately 6-12 minutes in the initial phase and 1.2-2.9 hours in the terminal phase. The plasma elimination half-life of TEPA is about 10-21 hours.
The urinary excretion of N,N',N"-triethylenethiophosphoramide (thioTEPA), and its metabolites N,N',N"-triethylenephosphoramide (TEPA), N,N'-diethylene,N"-2-chloroethylphosphoramide (monochloroTEPA) and thioTEPA--mercapturate was determined in patients receiving thioTEPA as part of a high-dose combination chemotherapy regimen with cyclophosphamide and carboplatin. The thioTEPA dose was 40 or 60 mg/sq m in short infusions, twice daily, during 4 days. Urine samples were collected after each voiding on each day of drug administration until 24-48 h after the last thioTEPA infusion. ThioTEPA, TEPA and monochloroTEPA concentrations were determined with gas chromatography and thioTEPA--mercapturate with liquid chromatography-mass spectrometry with direct sample injection. ThioTEPA was present in urine 30 min after infusion and was still excreted 18 hr after the last infusion. All metabolites were detected in urine 1 hr after infusion. Patients with a creatinine clearance above 140 ml/minl showed higher excretion of TEPA than patients with a creatinine clearance below 140 mL/min (12.8 versus 4.9%, p=0.01). The excretion of monochloroTEPA relative to the excreted amount of TEPA increased at lower pH values of the urine. The excretion of thioTEPA--mercapturate relative to the dose was higher in patients treated with 60 mg/sq m. Excretion of thioTEPA and monochloroTEPA both accounted for only 0.5% of the dose, while TEPA and thioTEPA--mercapturate both accounted for 11.1%.
Route of Elimination: Urinary excretion of 14C-labeled thiotepa and metabolites in a 34-year old patient with metastatic carcinoma of the cecum who received a dose of 0.3 mg/kg intravenously was 63%. Half Life: 1.5 to 4.1 hours

Wikipedia

Thiotepa

Drug Warnings

Ophthalmic instillation of thiotepa may occasionally produce irritation or periorbital skin depigmentation; the depigmentation usually occurs 6 months or longer after cessation of treatment. Intrathecal administration of thiotepa has been associated with lower extremity weakness and pain and demyelination within the spinal cord in some patients; transient paresthesia of the lower extremities also has occurred following intrathecal administration of hypertonic solutions of the drug.
Other reported adverse effects of thiotepa include pain at the injection site, headache, dizziness, blurred vision, conjunctivitis, dysuria, urinary retention, amenorrhea, and tightness of the throat. Some symptoms such as hyperuricemia or febrile reactions and exudation from subcutaneous lesions may be due to breakdown of tumor tissue. In some patients, intravesical administration of thiotepa has been reported to produce lower abdominal pain, vesical irritability, hematuria, and rarely hemorrhagic chemical cystitis.
Hypersensitivity reactions, including allergic reactions, rash, urticaria, laryngeal edema, asthma, anaphylactic shock, and wheezing have occurred in patients receiving thiotepa. Contact dermatitis and alopecia also have been reported. Skin depigmentation has been reported following topical use of the drug.
Nausea, vomiting, abdominal pain, and anorexia occur infrequently after administration of thiotepa. Stomatitis and ulceration of the intestinal mucosa also have been reported.
For more Drug Warnings (Complete) data for Thiotepa (15 total), please visit the HSDB record page.

Biological Half Life

1.5 to 4.1 hours
A total of 15 patients with residual ovarian cancer confined to the peritoneal cavity after first-line systemic chemotherapy were treated with thio-tepa in a phase I study. A total of 50 courses of thio-tepa were given ip in doses ranging from 30 to 80 mg/sq m. ... Peritoneal fluid concentrations declined rapidly in a first-order fashion, with a half-life of 0.96 + or - 0.1 hr. ...
A biexponential decline in thiotepa concentration in plasma was seen during the first hours after intravenous injection of thiotepa at 5 mg/kg bw in Swiss-Webster mice. The half-time was 0.21 min for the first phase and 9.62 min for the second.
Following rapid IV injection of thiotepa in adults with normal renal and hepatic function, plasma concentrations of the drug appear to decline in a biphasic manner with a half-life of approximately 6-12 minutes in the initial phase and 1.2-2.9 hours in the terminal phase. The plasma elimination half-life of triethylenephosphoramide (TEPA) is about 10-21 hours.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Hazard Classes and Categories -> Carcinogens

Methods of Manufacturing

The preparation of /thiotepa/ ... is carried out by the reaction of ethyleneimine (aziridine) with thiophosphoryl chloride in presence of triethylamine in dry benzene as solvent. An improved process used ethylenimine generated in situ from 2-bromoethylamine hydrobromide.
Preparation: Kuh, Seeger, United States of America patent 2670347 (1954 to American Cyanamid).

General Manufacturing Information

Approved to treat bladder, breast, ovarian cancers, malignant effusions
Shown to be effective insect sterilant ... but problems associated with application, toxicity and environmental effects prevented use on a commercial basis

Clinical Laboratory Methods

GC determination in urine and plasma
Ion-exchange chromatography procedures, which may be potentially useful in identification of metabolites, have been described.
The most sensitive methods are gaschromatographic techniques, capable of detecting sub-ng quantities ...
... methods of analysis include a sensitive spectrophotofluorimetric procedure (range, 0.05-0.2 ug/ mL body fluid); paper chromatography; thin-layer chromatography; titration employing thiosulfate or thiocyanate; and electrochemical procedures.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature 2 - 8 °C.
Store in a refrigerator between 2 deg to 8 °C (36 deg to 46 °F). PROTECT FROM LIGHT AT ALL TIMES.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

Methylxanthines enhance lethality of alkylating agents in human cancer cells, a phenomenon attributed to the prevention of DNA repair. Pentoxifylline is a nontoxic methylxanthine, used clinically for claudication. Using human cancer cells in culture or in a mouse xenograft model, combination treatments with alkylating agents and pentoxifylline or other methylxanthines /was examined/ With human bladder cancer cells in culture, cytotoxicity of thiotepa was increased up to ten fold (p< 0.01) by posttreatment with pentoxifylline, with a major clinical metabolite of pentoxifylline, or with caffeine; the pentoxifylline concentrations required (0.4-1.0 mM) are clinically achievable in the bladder after nontoxic po doses. With human bladder or breast cancer xenografts in a modified subrenal capsule assay, enhancement of thiotepa was also observed by in vivo posttreatment with pentoxifylline. In contrast, these combinations produce no increased toxicity to normal tissues in these animals, measured by weight, lethality, or histological changes of the normal bladder urothelium. ...
Vitamin C at 2 mM enhanced sister chromatid exchange frequencies induced by thiotepa or L-ethionine in cultured human lymphocytes. However, when vitamin C was tested at 0.02 mM and 0.2 mM a rather protective effect on sister chromatid exchange rates induced by thiotepa or L-ethionine was identified. Vitamin C (2 mM) caused a cell division delay in cultures treated with thiotepa or L-ethionine. Division delays caused by thiotepa or L-ethionine were reversed in the presence of 0.02 mM or 0.2 mM vitamin C. Mitotic indices in cultures treated with thiotepa or L-ethionine continued to be suppressed in the presence of 2 mM vitamin C. However, vitamin C at 0.02 mM reversed suppression of mitotic indices caused by L-ethionine or thiotepa. These findings illustrate the complexity of the interactions of vitamin C in biological systems and indicate that with different concentrations vitamin C can cause or prevent genetic toxicity.
The food components chlorophyllin, beta-carotene and alpha-linolenic acid (in its methyl ester form) were tested in Chinese hamsters for antimutagenic activity on the powerful mutagen thio-tepa. Each of these natural protective compounds inhibited by 70-85% the clastogenic effects induced by the mutagen. When 2 or 3 of these antimutagens were administered sumultaneously no additive effects were observed. alpha-Linolenic acid methyl ester was the most effective antimutagen under the experimental conditions.
After receiving N,N',N"-triethylenethiophosphoramide (thiotepa) and cyclophosphamide iv, five women with metastatic adenocarcinoma of the breast developed a pattern hyperpigmentation confined to skin occluded by adhesive-containing materials. Determinations of thiotepa concentrations in occluded and nonoccluded skin, plasma, bandage with adhesive, and guaze containing sweat were performed. The results suggest that this alkylating agent is excreted onto the skin surface in sweat, accumulated beneath adhesive-containing bandages and electrocardiogram pads, and exerts a local toxic effect resulting in hyperpigmentation.

Stability Shelf Life

Stable under recommended storage conditions.
Dilute aqueous solutions (0.1%) are stable for months at temperatures below 20 C deg; for 45 hours at 30 °C; for 2 hours in the presence of oxygen, carbon dioxide or light; and for 30 minutes when exposed to UV-light.
Unstable at pH 4.2.

Dates

Modify: 2023-08-15

Total Body Irradiation or Chemotherapy Conditioning in Childhood ALL: A Multinational, Randomized, Noninferiority Phase III Study

Christina Peters, Jean-Hugues Dalle, Franco Locatelli, Ulrike Poetschger, Petr Sedlacek, Jochen Buechner, Peter J Shaw, Raquel Staciuk, Marianne Ifversen, Herbert Pichler, Kim Vettenranta, Peter Svec, Olga Aleinikova, Jerry Stein, Tayfun Güngör, Jacek Toporski, Tony H Truong, Cristina Diaz-de-Heredia, Marc Bierings, Hany Ariffin, Mohammed Essa, Birgit Burkhardt, Kirk Schultz, Roland Meisel, Arjan Lankester, Marc Ansari, Martin Schrappe, IBFM Study Group;, Arend von Stackelberg, IntReALL Study Group, Adriana Balduzzi, I-BFM SCT Study Group, Selim Corbacioglu, EBMT Paediatric Diseases Working Party, Peter Bader
PMID: 33332189   DOI: 10.1200/JCO.20.02529

Abstract

Total body irradiation (TBI) before allogeneic hematopoietic stem cell transplantation (HSCT) in pediatric patients with acute lymphoblastic leukemia (ALL) is efficacious, but long-term side effects are concerning. We investigated whether preparative combination chemotherapy could replace TBI in such patients.
FORUM is a randomized, controlled, open-label, international, multicenter, phase III, noninferiority study. Patients ≤ 18 years at diagnosis, 4-21 years at HSCT, in complete remission pre-HSCT, and with an HLA-compatible related or unrelated donor were randomly assigned to myeloablative conditioning with fractionated 12 Gy TBI and etoposide versus fludarabine, thiotepa, and either busulfan or treosulfan. The noninferiority margin was 8%. With 1,000 patients randomly assigned in 5 years, 2-year minimum follow-up, and one-sided alpha of 5%, 80% power was calculated. A futility stopping rule would halt random assignment if chemoconditioning was significantly inferior to TBI (EudraCT: 2012-003032-22; ClinicalTrials.gov:
).
Between April 2013 and December 2018, 543 patients were screened, 417 were randomly assigned, 212 received TBI, and 201 received chemoconditioning. The stopping rule was applied on March 31, 2019. The median follow-up was 2.1 years. In the intention-to-treat population, 2-year overall survival (OS) was significantly higher following TBI (0.91; 95% CI, 0.86 to 0.95;
< .0001) versus chemoconditioning (0.75; 95% CI, 0.67 to 0.81). Two-year cumulative incidence of relapse and treatment-related mortality were 0.12 (95% CI, 0.08 to 0.17;
< .0001) and 0.02 (95% CI, < 0.01 to 0.05;
= .0269) following TBI and 0.33 (95% CI, 0.25 to 0.40) and 0.09 (95% CI, 0.05 to 0.14) following chemoconditioning, respectively.
Improved OS and lower relapse risk were observed following TBI plus etoposide compared with chemoconditioning. We therefore recommend TBI plus etoposide for patients > 4 years old with high-risk ALL undergoing allogeneic HSCT.


Thiotepa-busulfan-fludarabine (TBF) conditioning regimen in patients undergoing allogeneic hematopoietic cell transplantation for myelofibrosis: an outcome analysis from the Chronic Malignancies Working Party of the EBMT

Giorgia Battipaglia, Katya Mauff, Lotus Wendel, Emanuele Angelucci, Mohamad Mohty, William Arcese, Stella Santarone, Marie Therese Rubio, Nicolaus Kroger, Maria Laura Fox, Didier Blaise, Anna Paola Iori, Renato Fanin, Yves Chalandon, Pietro Pioltelli, Giuseppe Marotta, Patrizia Chiusolo, Matjaz Sever, Carlos Solano, Nathalie Contentin, Liesbeth C de Wreede, Tomasz Czerw, Juan Carlos Hernandez-Boluda, Patrick Hayden, Donal McLornan, Ibrahim Yakoub-Agha
PMID: 33526919   DOI: 10.1038/s41409-021-01222-z

Abstract

Allogeneic hematopoietic cell transplantation (allo-HCT) remains the only curative option in MF. There is no consensus on the optimal conditioning regimen. We report outcomes of 187 patients with MF transplanted between 2010 and 2017 conditioned with TBF. Median age was 58 years. Median interval from diagnosis to allo-HCT was 44 months. Donors were haploidentical (41%), unrelated (36%) or HLA-identical siblings (23%). Stem cell source was PB in 60%. Conditioning was myeloablative in 48% of cases. Antithymocyte globulin (ATG) was used in 41% of patients. At 100 days, neutrophil and platelet engraftment were 91% and 63% after a median of 21 and 34 days, respectively. Grade II-IV and III-IV acute GVHD occurred in 24% and 12%, while at 3 years, all grade chronic GVHD and chronic extensive GVHD had been diagnosed in 38% and 11%. At 3 years, OS, RFS and GRFS were 55%, 49% and 43%, respectively. RI and NRM were 17% and 33%. On multivariate analysis, poor KPS and the use of unrelated donors were associated with worse GRFS and a higher grade II-IV acute GVHD, respectively. Neither donor type nor intensity of the conditioning regimen influenced survival outcomes. TBF is a feasible conditioning regimen in allo-HCT for MF in all donor settings although longer term outcomes are required.


Primary leptomeningeal lymphoma masquerading as infectious tubercular meningitis

Salini Sumangala, Thidar Htwe, Yousuf Ansari, Lidia Martinez-Alvarez
PMID: 34518180   DOI: 10.1136/bcr-2021-243574

Abstract

Primary central nervous system lymphoma (PCNSL) is infrequent and often poses diagnostic conundrums due to its protean manifestations. We present the case of a South Asian young man presenting with raised intracranial pressure and a lymphocytic cerebrospinal fluid (CSF) with pronounced hypoglycorrhachia. Progression of the neuro-ophthalmic signs while on early stages of antitubercular treatment led to additional investigations that produced a final diagnosis of primary leptomeningeal lymphoma. Treatment with chemoimmunotherapy (methotrexate, cytarabine, thiotepa and rituximab (MATRix)) achieved full radiological remission followed by successful autologous transplant. This case highlights the difficulties and diagnostic dilemmas when PCNSL presents as a chronic meningeal infiltrative process. While contextually this CSF is most often indicative of central nervous system tuberculosis and justifies empirical treatment initiation alone, it is essential to include differential diagnoses in the investigation work-up, which also carry poor prognosis without timely treatment. High suspicion, multidisciplinary collaboration and appropriate CSF analysis were the key for a correct diagnosis.


Haploidentical Stem Cell Transplant With Post Transplant Cyclophosphamide for Chronic Granulomatous Disease With Thiotepa, Busulfan, and Fludarabine as Conditioning

Rohit Kapoor, Neha Rastogi, Satya P Yadav
PMID: 33235156   DOI: 10.1097/MPH.0000000000002015

Abstract




Second haploidentical stem cell transplantation for primary graft failure

Sabrina Giammarco, Anna Maria Raiola, Carmen Di Grazia, Stefania Bregante, Francesca Gualandi, Riccardo Varaldo, Patrizia Chiusolo, Federica Sora, Simona Sica, Luca Laurenti, Elisabetta Metafuni, Idanna Innocenti, Francesco Autore, Barbara Murgia, Andrea Bacigalupo, Emanuele Angelucci
PMID: 33328569   DOI: 10.1038/s41409-020-01183-9

Abstract

We report the outcome of 19 patients who experienced primary graft failure (PrGF) after a haploidentical (HAPLO), unmanipulated bone marrow transplant. The median age of patients was 52 years; the conditioning regimen of the first HAPLO transplant was either full dose total body irradiation (TBI) or fludarabine, busulfan, and thiotepa (TBF); PTCY was given to all patients together with cyclosporine and mycophenolate. All 19 patients with PrGF received a second HAPLO graft, at a median interval of 42 days (34-82) after HSCT, using the Baltimore protocol and G-CSF mobilized PB from the same (n = 13) or another HAPLO family donor (n = 6). GvHD prophylaxis was again PTCY-based; 14/19 patients had trilineage recovery (74%) and 1-year survival was 66%. Engraftment at second HAPLO was seen in 7/8 patient with, and in 5/7 patients without donor-specific antibodies (DSA). In a multivariate logistic regression analysis on the original group of 503 patients, there was a trend for a reduced dose of busulfan, to increase the risk of PrGF (p = 0.1). In conclusion, patients with PrGF following a HAPLO transplant, can be rescued with a second early HAPLO transplant, using the same or a different donor.


Full donor chimerism after allogeneic hematopoietic stem cells transplant for myelofibrosis: The role of the conditioning regimen

Patrizia Chiusolo, Stefania Bregante, Sabrina Giammarco, Teresa Lamparelli, Lucia Casarino, Alida Dominietto, Anna Maria Raiola, Elisabetta Metafuni, Carmen Di Grazia, Francesca Gualandi, Federica Sora, Luca Laurenti, Simona Sica, Gianni Barosi, Fabio Guolo, Monica Rossi, Elena Rossi, Alessandro Vannucchi, Alessio Signori, Valerio De Stefano, Andrea Bacigalupo, Emanuele Angelucci
PMID: 33146914   DOI: 10.1002/ajh.26042

Abstract

The aim of this retrospective study was to assess the rate of full donor chimerism (F-DC) in patients with myelofibrosis, prepared for an allogeneic stem cell transplant, with one or two alkylating agents. We analyzed 120 patients with myelofibrosis, for whom chimerism data were available on day +30. There were two groups: 42 patients were conditioned with one alkylating agent (ONE-ALK), either thiotepa or busulfan or melphalan, in combination with fludarabine, whereas 78 patients were prepared with two alkylating agents, thiotepa busulfan and fludarabine (TBF). Patients receiving TBF were older (57 vs 52 years), were less frequently splenectomized pre-HSCT (31% vs 59%), had more frequently intermediate-2/high DIPSS scores (90% vs 74%), were grafted more frequently from alternative donors (83% vs 33%) and received more frequently ruxolitinib pre-HSCT (26% vs 7%). The proportion of patients with F-DC on day +30, in the TBF vs the ONE-ALK group, was respectively 87% vs 45% (P < .001). The 5-year cumulative incidence of relapse was 9% in the TBF group, vs 43% for the ONE-ALK group (P < .001). The 5-year actuarial disease-free survival was 63% for TBF and 38% for the ONE-ALK group (P = .004). In conclusion, early full donor chimerism is a prerequisite for long term control of disease in patients with myelofibrosis, undergoing an allogeneic HSCT. The combination of two alkylating agents in the conditioning regimen, provides a higher chance of achieving full donor chimerism on day+30, and thus a higher chance of long term disease free survival.


Secondary failure of platelet recovery in patients treated with high-dose thiotepa and busulfan followed by autologous stem cell transplantation

Fumiya Wada, Momoko Nishikori, Masakatsu Hishizawa, Mitsumasa Watanabe, Akiko Aiba, Toshiyuki Kitano, Yayoi Shimazu, Takero Shindo, Tadakazu Kondo, Akifumi Takaori-Kondo
PMID: 32980953   DOI: 10.1007/s12185-020-03007-4

Abstract

Autologous stem cell transplantation (ASCT) with high-dose thiotepa and busulfan is a treatment option for patients with central nervous system (CNS) lymphoma. We report here the occurrence of secondary failure of platelet recovery (SFPR) in three out of 24 patients who received high-dose thiotepa and busulfan followed by ASCT. Although there was no obvious abnormality in the primary platelet engraftment as well as the recovery of other blood cells, they developed SFPR with a median time to onset of day 38, and the platelets gradually recovered over several months with steroid therapy. During the same period, there was no development of SFPR among 50 patients who received ASCT with a conditioning regimen of MEAM (ranimustine, etoposide, cytarabine, and melphalan) or high-dose melphalan. However, one of the two patients who received a conditioning regimen of busulfan and melphalan developed SFPR, suggesting that the use of a busulfan-based conditioning regimen may be one of the risk factors for SFPR. It is important to be aware of this possible adverse effect of ASCT with high-dose thiotepa and busulfan to ensure timely diagnosis and prevention of subsequent serious complications.


Comparable outcomes of haploidentical transplant with TBF conditioning versus matched unrelated donor with fludarabine/busulfan conditioning for acute myeloid leukemia

Ali Bazarbachi, Myriam Labopin, Didier Blaise, Edouard Forcade, Gerard Socié, Ana Berceanu, Emanuele Angelucci, Claude Eric Bulabois, Nicolaus Kröger, Alessandro Rambaldi, Patrice Ceballos, Stephan Mielke, Jean El Cheikh, Ibrahim Yakoub-Agha, Bipin Savani, Alexandros Spyridonidis, Arnon Nagler, Mohamad Mohty
PMID: 33020591   DOI: 10.1038/s41409-020-01074-z

Abstract

We compared transplant outcomes of 708 acute myeloid leukemia (AML) patients receiving haploidentical allogeneic hematopoietic-cell transplantation using thiotepa/busulfan/fludarabine (TBF) conditioning with posttransplant cyclophosphamide (ptCy), to 2083 patients receiving matched unrelated donor (MUD) transplantation using fludarabine/busulfan (FB) conditioning and in vivo T-cell depletion. For intermediate cytogenetic risk AML transplanted in first complete remission (CR1), multivariate analysis revealed that haplo-TBF significantly increased nonrelapse mortality (NRM) (HR 2.1; p = 0.0006) but did not affect relapse incidence (RI), leukemia-free survival (LFS), overall survival (OS), or graft-versus-host disease-free, relapse-free survival (GRFS). For high cytogenetic risk AML transplanted in CR1, haplo-TBF significantly increased NRM (HR = 2.7; p = 0.02), decreased RI (HR = 0.45; p = 0.03) but had no influence on LFS, OS, or GRFS. For AML transplanted in CR2, haplo-TBF significantly increased NRM (HR = 2.36; p = 0.008), decreased RI (HR = 0.38; p = 0.005), but had no influence on LFS, OS, or GRFS. Finally, for AML patients transplanted with active disease, haplo-TBF had no influence on transplant outcomes. In conclusion, compared to MUD-FB, haplo-TBF increased NRM, reduced RI in high-risk AML in CR, resulting in similar LFS, OS, and GRFS. These results comparing two different approaches support the use of a haploidentical family donor for high-risk AML patients lacking a matched sibling donor.


Thiotepa-busulfan-fludarabine as a conditioning regimen for patients with myelofibrosis undergoing allogeneic hematopoietic transplantation: a single center experience

Mara Memoli, Annalisa Paviglianiti, Florent Malard, Giorgia Battipaglia, Eolia Brissot, Clémence Médiavilla, Antonio Bianchessi, Anne Banet, Zoé Van de Wyngaert, Tounes Ledraa, Ramdane Belhocine, Simona Sestili, Simona Lapusan, Pierre Hirsch, Fabrizia Favale, Agathe Boussaroque, Agnès Bonnin, Anne Vekhoff, Ollivier Legrand, Mohamad Mohty, Rémy Duléry
PMID: 33012207   DOI: 10.1080/10428194.2020.1827246

Abstract

We assessed the outcomes associated with thiotepa, busulfan and fludarabine (TBF) conditioning regimen in a cohort of 29 consecutive patients allografted for myelofibrosis (MF). The median age was 56 (range 42-70) years. According to the refined Dynamic International Prognostic Scoring System (DIPSS-plus), 15 (52%) patients were classified as high risk. Graft source was peripheral blood stem cells in 27 patients. Donor type was HLA-matched related (
= 5), matched unrelated (
= 16), mismatched unrelated (
= 1), and haploidentical (
= 7). All but 2 patients engrafted. The cumulative incidence (CI) of grade II-IV acute graft-versus-host disease (GVHD) was 21% (95% CI, 10-42) at day 100. The CI of chronic GVHD was 39% (95% CI, 23-65) at 3 years. The median follow-up period was 39 (range 14-60) months. Overall survival was 69% (95% CI, 50-83) at 3 years. No relapse was observed. TBF is a valid conditioning strategy in patients with MF.


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